molecular formula C11H18O2 B8648137 Butyl hept-2-ynoate CAS No. 41519-03-3

Butyl hept-2-ynoate

Cat. No. B8648137
Key on ui cas rn: 41519-03-3
M. Wt: 182.26 g/mol
InChI Key: AUMDAJWLOGHKFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06153786

Procedure details

3.25 g (2.75 mmol) of tetrakis(triphenylphosphine)palladium(0) are introduced into 250 ml of dichloromethane in a 500 ml round-bottomed flask under argon. The dark brown solution is stirred at room temperature for 1 h. Then 150 mg (1.25 mmol) of 4-dimethylaminopyridine, 21.5 g (137.5 mmol) of 1,2,2,6,6-pentamethylpiperidine and 10.25 g (125 mmol) of 1-hexyne are added and heated to reflux at 40° C. Subsequently, 17 g (125 mmol) of n-butyl chloroformate are added dropwise over the course of 60 min. After a reaction time of 24 h, the reaction mixture is worked up by distillation to isolate n-butyl 2-heptynoate in 90% yield.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
21.5 g
Type
reactant
Reaction Step Two
Quantity
10.25 g
Type
reactant
Reaction Step Two
Quantity
150 mg
Type
catalyst
Reaction Step Two
Quantity
3.25 g
Type
catalyst
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CN1[C:7](C)(C)[CH2:6][CH2:5][CH2:4][C:3]1(C)[CH3:10].C#CCCCC.Cl[C:19]([O:21][CH2:22][CH2:23][CH2:24][CH3:25])=[O:20]>CN(C)C1C=CN=CC=1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.ClCCl>[C:19]([O:21][CH2:22][CH2:23][CH2:24][CH3:25])(=[O:20])[C:10]#[C:3][CH2:4][CH2:5][CH2:6][CH3:7] |^1:38,40,59,78|

Inputs

Step One
Name
Quantity
17 g
Type
reactant
Smiles
ClC(=O)OCCCC
Step Two
Name
Quantity
21.5 g
Type
reactant
Smiles
CN1C(CCCC1(C)C)(C)C
Name
Quantity
10.25 g
Type
reactant
Smiles
C#CCCCC
Name
Quantity
150 mg
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Step Three
Name
Quantity
3.25 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Name
Quantity
250 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The dark brown solution is stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux at 40° C
DISTILLATION
Type
DISTILLATION
Details
After a reaction time of 24 h, the reaction mixture is worked up by distillation
Duration
24 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C#CCCCC)(=O)OCCCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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